4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Physicochemical property differentiation Purification optimization Thermal stability

Researchers conducting SAR on 5-aminopyrazole scaffolds encounter divergent outcomes when substituting ortho- vs. para-chloro isomers-H-bond acceptor count (3 vs. 2), LogP, and boiling point differences cannot be offset by molar equivalence. This ortho-chloro isomer (LogP ~2.63, TPSA 43.84 Ų) enables: • Reproducible CNS lead optimization with enhanced BBB permeability • Rapid amide/sulfonamide library synthesis via the 5-amine handle • Defined halogen-bonding interactions for COX-2/kinase target engagement Supplied ≥98% purity; dry, sealed storage at 2-8°C. Standard global B2B shipping.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 3654-23-7
Cat. No. B13620346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
CAS3654-23-7
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C2=CC=CC=C2Cl)N)C
InChIInChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3
InChIKeyGANXEILFYRXYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine: Physicochemical and Structural Profile


4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (CAS 3654-23-7) is a trisubstituted 5-aminopyrazole derivative with a molecular formula of C₁₁H₁₂ClN₃ and a molecular weight of 221.69 g/mol . Its structure features an ortho-chlorophenyl ring at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole core, yielding a primary aromatic amine handle at the 5-position . This substitution pattern confers a distinct lipophilicity profile (predicted LogP ~2.63) and a topological polar surface area (TPSA) of 43.84 Ų, positioning it as a moderately lipophilic scaffold for medicinal chemistry and agrochemical intermediate applications .

Moderately lipophilic scaffold: Predicted LogP ~2.63, TPSA 43.84 Ų supports fragment-based design and membrane permeability assessment.
Primary amine synthetic handle: 5-NH₂ enables direct amide, urea, and sulfonamide library synthesis without pre-activation.
Ortho-chloro substitution: Distinct H-bond acceptor pattern and lipophilicity profile for SAR differentiation vs. regioisomers.

Risks of Unverified Substitution in Lead Optimization


Within the 4-aryl-5-aminopyrazole series, the position of the chloro substituent on the phenyl ring is not a trivial structural variation. Shifting the chlorine from the ortho to the para position alters the compound's hydrogen-bond acceptor capacity, lipophilicity, and boiling point—parameters that directly govern solubility, membrane permeability, and purification behavior . Such differences cannot be compensated for by simple molar equivalence and may lead to divergent outcomes in structure-activity relationship (SAR) studies, chromatographic separations, or downstream synthetic transformations .

Chlorine position alters key properties
Shifting chlorine from ortho to para changes hydrogen-bond acceptor count, lipophilicity, and boiling point. Molar equivalence cannot correct these differences, risking inconsistent SAR and purification outcomes.
Regioisomer mismatch may skew assay data
Predicted LogP and TPSA variations between ortho- and para-chloro isomers directly influence membrane partitioning and solubility. Using the wrong isomer may produce misleading cell-based or biophysical assay results.

Differentiation of 4-(2-Chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine from Chloro-Regioisomers and Analogs


Lower Predicted Boiling Point vs. Para-Chloro Isomer

The predicted boiling point of 4-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is 339.1±42.0 °C, compared to 354.0±42.0 °C for its para-chloro regioisomer, representing a ~15 °C reduction attributable to the ortho-substitution effect . This difference, derived from computational prediction models, suggests that the ortho isomer may offer greater volatility and potentially easier distillative purification under reduced pressure.

Lower predicted boiling point
Data to verify
339.1±42.0 °C vs. 354.0±42.0 °C (para isomer)
~15 °C lower
May support easier distillative purification; predicted volatility advantage over para regioisomer.
Computed values; no experimental bp data available.
Physicochemical property differentiation Purification optimization Thermal stability

Higher Computed LogP vs. Para-Chloro Isomer

The calculated LogP of 4-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is 2.63, whereas the para-chloro isomer (CAS 1152653-84-3) has a reported LogP of 2.04 from the same predictive framework . This ΔLogP of +0.59 translates to a roughly 4-fold greater partition coefficient (octanol/water), implying that the ortho isomer may exhibit enhanced passive membrane permeability—a critical parameter when the compound is used as a fragment or scaffold in cell-based assays.

Higher computed LogP
Data to verify
LogP 2.63 vs. 2.04 (para isomer)
ΔLogP +0.59 (~4× partitioning)
Indicates enhanced passive membrane permeability potential; important for cell-based assay consistency.
Predictive models; experimental LogP not reported.
Lipophilicity Membrane permeability ADME prediction

Enhanced Hydrogen-Bond Acceptor Capacity vs. Para-Chloro Isomer

Computational chemistry data indicate that 4-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine possesses 3 hydrogen-bond acceptor sites, whereas the para-chloro counterpart is reported with only 2 . The additional acceptor is attributed to the ortho-chloro substituent, which can engage in weak halogen-bonding or electrostatic interactions. This subtle difference may influence solubility in polar solvents, chromatographic retention times, and supramolecular assembly during crystallization.

Enhanced H-bond acceptor count
Data to verify
3 vs. 2 H-bond acceptors (para isomer)
+1 acceptor site
Additional acceptor may influence solubility, chromatography, and protein-ligand interactions.
Computational attribution; experimental confirmation needed.
Hydrogen bonding Solubility Crystal engineering

5-Amino Group Enables Broader Derivatization vs. 5-Hydroxy Analog

The primary amine at the 5-position of 4-(2-chlorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine serves as a nucleophilic handle for amide coupling, reductive amination, and urea formation—transformations that are not directly accessible with the corresponding 5-hydroxy analog (CAS 1243044-71-4) . While no quantitative reactivity comparison has been published, the amine's presence fundamentally broadens the scope of accessible derivatives compared to the hydroxyl variant, which requires activation or protection before analogous transformations.

5-NH₂ vs. 5-OH analog
Class-level
Primary amine enables amide, urea, Schiff base; 5-OH requires activation
Broader derivatization scope supports library synthesis and fragment elaboration.
Class-level reactivity inference; no head-to-head kinetic data.
Synthetic handle Amine reactivity Medicinal chemistry diversification

Procurement-Driven Application Scenarios


Lipophilic Fragment for CNS Drug Discovery

The elevated LogP (2.63) of the ortho-chloro isomer supports its use as a lipophilic fragment in central nervous system (CNS) drug discovery programs, where moderate-to-high LogP values (typically 1–4) are targeted to enhance blood-brain barrier penetration . Its 5-amine handle allows rapid diversification into amide or sulfonamide libraries for phenotypic screening.

SAR Studies on COX or Kinase Inhibitor Scaffolds

5-Aminopyrazoles are privileged scaffolds in COX-2 and kinase inhibitor research. The differentiated H-bond acceptor profile and chlorine position of this compound enable systematic SAR exploration of halogen-bonding interactions with target protein active sites, which cannot be replicated with the para-chloro or des-chloro analogs .

Agrochemical Intermediate with Optimized Volatility

The ~15 °C lower predicted boiling point compared to the para isomer makes this compound a more suitable intermediate for agrochemicals where controlled volatility during formulation or field application is desired. Its ortho-chloro substitution may also confer differential metabolic stability in plant or soil systems.

Building Block for Supramolecular Chemistry and Co-Crystal Engineering

The unique H-bond donor/acceptor pattern (1 donor, 3 acceptors) provides distinct supramolecular synthons for crystal engineering studies compared to the para isomer (1 donor, 2 acceptors), enabling the design of novel co-crystals with altered dissolution profiles .

Application
Selection Property
Validation Focus
Fragment-based CNS target engagement studies
Predicted LogP and TPSA profile
Membrane permeability assessment in cell-based assays
Kinase/COX inhibitor scaffold SAR
Distinct H-bond acceptor pattern
Halogen-bonding interaction profiling with target proteins
Agrochemical intermediate synthesis
Predicted volatility difference (ortho effect)
Purification scalability and formulation stability
Co-crystal and supramolecular synthon design
H-bond donor/acceptor pattern (1 donor, 3 acceptors)
Crystal packing modulation and dissolution profile screening

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